- An efficient domino Sonogashira/double carbopalladation/C-H-activation reaction leading to fluorescent polycyclic aromatic hydrocarbons, Heterocycles, 2015, 90(2), 919-927
Cas no 958244-59-2 (2-bromo-1-(2-iodophenoxy)benzene)
958244-59-2 structure
Product Name:2-bromo-1-(2-iodophenoxy)benzene
Numéro CAS:958244-59-2
Le MF:C12H8BrIO
Mégawatts:374.999794960022
CID:3038451
Update Time:2023-09-11
2-bromo-1-(2-iodophenoxy)benzene Propriétés chimiques et physiques
Nom et identifiant
-
- 2-bromo-1-(2-iodophenoxy)benzene
- 2-bromo-2'-iododiphenyl ether
- 1-Bromo-2-(2-iodophenoxy)benzene (ACI)
-
- Piscine à noyau: 1S/C12H8BrIO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H
- La clé Inchi: SDRJFZRBYMCVCE-UHFFFAOYSA-N
- Sourire: BrC1C(OC2C(I)=CC=CC=2)=CC=CC=1
Propriétés calculées
- Qualité précise: 373.88000
Propriétés expérimentales
- Le PSA: 9.23000
- Le LogP: 4.84600
2-bromo-1-(2-iodophenoxy)benzene Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; 30 min, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 5 min, rt → 200 °C
Référence
- One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts, Organic Letters, 2022, 24(13), 2562-2566
Méthode de production 3
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 12 h, 25 °C
Référence
- Intramolecular Aryl Migration of Diaryliodonium Salts: Access to ortho-Iodo Diaryl Ethers, Angewandte Chemie, 2018, 57(38), 12313-12317
Méthode de production 4
Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Catalysts: Potassium iodide Solvents: Acetonitrile , Water ; 0 °C; 16 h, rt
Référence
- Silicon-containing compound host compounds and hole transport materials for thermally activated delayed fluorescent dopants and organic electroluminescence devices comprising the same, United States, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; overnight, 95 °C; 95 °C → rt
1.2 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water ; rt
1.4 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; overnight, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water ; rt
1.4 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; overnight, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Palladium-Catalyzed Synthesis of Six-Membered Benzofuzed Phosphacycles via Carbon-Phosphorus Bond Cleavage, Organic Letters, 2015, 17(1), 70-73
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.2 Reagents: Potassium iodide
1.2 Reagents: Potassium iodide
Référence
- Ambiphilic compounds: synthesis and structure of a phosphane-borane with a flexible diphenyl ether tether, European Journal of Organic Chemistry, 2007, (27), 4483-4486
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triethylamine , Cupric acetate Solvents: Dichloromethane ; 48 h, rt
Référence
- Rh2(II)-catalyzed enantioselective intramolecular Buchner reaction and aromatic substitution of donor-donor carbenes, Chemical Science, 2022, 13(7), 1992-2000
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium nitrite Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide , Water ; 1 h, 5 °C
1.2 Reagents: Potassium iodide Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
Référence
- Preparation of spiro[5H-dibenzo[a,d]cycloheptene-5,9'-[9H]xanthene] derivatives and related compounds useful for organic electronic devices, China, , ,
2-bromo-1-(2-iodophenoxy)benzene Raw materials
- 2-(2-bromophenoxy)aniline
- 2-Iodophenol
- (2-Bromophenyl)boronic acid
- (2-Bromophenyl)[2-[[(trifluoromethyl)sulfonyl]oxy]phenyl]iodonium
- 1-Fluoro-2-nitrobenzene
2-bromo-1-(2-iodophenoxy)benzene Preparation Products
2-bromo-1-(2-iodophenoxy)benzene Littérature connexe
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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